molecular formula C13H15BFNO4 B1450857 (1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl)boronic acid CAS No. 1000068-65-4

(1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl)boronic acid

Cat. No.: B1450857
CAS No.: 1000068-65-4
M. Wt: 279.07 g/mol
InChI Key: AHFAZIPJGLAFSE-UHFFFAOYSA-N
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Description

(1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl)boronic acid (CAS 1000068-65-4) is a protected indole boronic acid derivative of significant value in synthetic and medicinal chemistry. This compound serves as a crucial building block for the construction of complex molecules via metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . In this powerful carbon-carbon bond-forming reaction, the boronic acid functional group allows for the efficient coupling with various organic halides, facilitating the introduction of the 7-fluoro-indole scaffold into more complex structures . The presence of the tert-butoxycarbonyl (Boc) group protects the indole nitrogen, providing stability and ensuring chemoselectivity during synthetic sequences . Researchers utilize this reagent in the exploration and development of novel pharmaceuticals and agrochemicals, where the indole core is a common pharmacophore. The molecular formula of the compound is C13H15BFNO4 with a molecular weight of approximately 279.07 g/mol . This product is intended for research applications and is designated as For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[7-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10(14(18)19)7-8-5-4-6-9(15)11(8)16/h4-7,18-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFAZIPJGLAFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C(=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656793
Record name [1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000068-65-4
Record name [1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Fluoro-1H-indole-2-boronic acid, N-BOC protected
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Mechanism of Action

Mode of Action

The mode of action of N-(BOC)-7-fluoroindole-2-boronic acid involves the deprotection of the Boc group. The Boc group can be removed using various methods, including high-temperature deprotection in a phosphonium ionic liquid or mild deprotection using oxalyl chloride. The removal of the Boc group results in the exposure of the amine group, which can then participate in further reactions.

Result of Action

The primary result of the action of N-(BOC)-7-fluoroindole-2-boronic acid is the deprotection of the Boc group, leading to the exposure of the amine group. This can enable the amine group to participate in further reactions, potentially leading to various molecular and cellular effects depending on the specific context and conditions.

Biochemical Analysis

Biochemical Properties

(1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes and proteins involved in these reactions, such as palladium catalysts, which facilitate the cross-coupling process. The nature of these interactions involves the formation of a transient complex between the boronic acid and the palladium catalyst, leading to the transfer of the boronic acid group to the organic substrate.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. Preliminary studies suggest that this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. The precise molecular mechanisms are complex and depend on the specific biological context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing specific biochemical reactions. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity increases significantly.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and alter metabolite levels, leading to changes in cellular homeostasis. The specific enzymes and cofactors involved in its metabolism include oxidoreductases and transferases, which catalyze the conversion of the compound into different metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via active transport mechanisms and bind to intracellular proteins that facilitate its distribution.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall efficacy in biochemical reactions.

Biological Activity

(1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl)boronic acid is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C13H15BFNO4
  • CAS Number : 1000068-65-4
  • Molecular Weight : 279.07 g/mol

Biological Activity Overview

Boronic acids, including this compound, are known for their diverse biological activities. They have been investigated for their roles in:

  • Antitumor Activity : Compounds with indole and boronic acid moieties have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : These compounds can act as inhibitors for various enzymes, including proteases and kinases.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

Cell LineIC50 (μM)Reference
A549 (Lung Cancer)17.0
MDA-MB-231 (Breast Cancer)14.2
U87 (Glioblastoma)9.8

These values suggest that the compound is comparable to established chemotherapeutics like 5-fluorouracil, which has an IC50 of approximately 21.2 μM against A549 cells.

The antitumor activity of this compound may be attributed to its ability to inhibit specific kinases involved in cell cycle regulation and apoptosis. In particular, it has been shown to inhibit CDK9, a cyclin-dependent kinase crucial for transcriptional regulation in cancer cells.

Enzyme Inhibition Studies

In vitro assays demonstrated that this compound inhibits CDK9 with an IC50 value in the micromolar range:

CompoundCDK9 IC50 (μM)Reference
This compound4.7

This inhibition leads to reduced proliferation and increased apoptosis in treated cancer cells.

Structure–Activity Relationship (SAR)

The structure of boronic acids significantly influences their biological activity. Modifications at various positions on the indole ring can enhance or diminish their efficacy. For example:

  • The presence of fluorine at the 7-position increases lipophilicity and potentially enhances cellular uptake.
  • The tert-butoxycarbonyl group may influence metabolic stability and solubility.

Case Studies

A notable case study involved the synthesis and evaluation of a series of indole-based boronic acids, including this compound. The compounds were tested against multiple cancer cell lines, showcasing promising antitumor effects and establishing a foundation for further development into therapeutic agents.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl)boronic acid is C₁₃H₁₅BFNO₄, with a molecular weight of approximately 279.11 g/mol. The compound features a boronic acid functional group, which is known for its reactivity in coupling reactions, particularly in the formation of carbon-carbon bonds.

Medicinal Chemistry

One of the primary applications of this compound is in the development of pharmaceutical compounds. Its boronic acid moiety allows for the formation of stable complexes with diols, which can be exploited in drug design.

Case Studies:

  • Anticancer Agents: Research has demonstrated that indole derivatives can exhibit anticancer properties. The incorporation of the boronic acid functionality can enhance the bioactivity of these compounds by facilitating interactions with biological targets, such as enzymes involved in cancer progression.

Organic Synthesis

The compound serves as an essential intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

Synthesis Example:

  • A study illustrated the use of this compound in synthesizing complex heterocyclic structures through palladium-catalyzed coupling reactions. This method showcases its utility in generating compounds with potential therapeutic applications.

Material Science

Research into polymer chemistry has also highlighted the potential use of boronic acids in creating functional materials. The ability to form dynamic covalent bonds allows for the development of smart materials that can respond to environmental stimuli.

Applications:

  • Boronic acids have been integrated into polymer matrices to create responsive drug delivery systems that release therapeutic agents upon specific triggers, such as changes in pH or temperature.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key parameters for comparison:

Compound Name Molecular Formula Molecular Weight Substituent (Position) CAS Number Storage Conditions
(1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl)boronic acid C₁₃H₁₅BFNO₄ 279.08 F (7) Not provided 2–8°C (inferred)
(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid C₁₃H₁₅BClNO₄ 295.53 Cl (7) 1000068-24-5 2–8°C
(1-(tert-Butoxycarbonyl)-5-chloro-1H-indol-2-yl)boronic acid C₁₃H₁₅BClNO₄ 295.53 Cl (5) 475102-12-6 Not specified

Key Observations:

  • Halogen Effects: The 7-fluoro derivative has a lower molecular weight (279.08 vs. 295.53) due to fluorine’s smaller atomic radius compared to chlorine.
  • Positional Isomerism : The 5-chloro isomer (CAS: 475102-12-6) differs in steric accessibility; the 7-position substituent may experience less steric hindrance during coupling reactions compared to the 5-position .

Preparation Methods

Indole Core Functionalization with Fluorine

The fluorine atom at the 7-position is typically introduced by electrophilic fluorination or halogen exchange reactions on the indole scaffold. This step requires selective fluorination to avoid substitution at other positions on the indole ring.

Boc Protection of Indole Nitrogen

Protection of the indole nitrogen is achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, commonly with catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane (DCM). This step prevents unwanted side reactions at the nitrogen during subsequent transformations.

Installation of the Boronic Acid Group

The boronic acid group is introduced at the 2-position via a palladium-catalyzed Miyaura borylation reaction. The typical reagents and conditions include:

  • Borylation Reagent: bis(pinacolato)diboron (B₂Pin₂)
  • Catalyst: Palladium complexes such as PdCl₂(dppf) or Pd(OAc)₂ with appropriate ligands (e.g., XPhos)
  • Base: Potassium carbonate or cesium carbonate
  • Solvent: Toluene/water mixtures or tetrahydrofuran (THF)
  • Temperature: Elevated temperatures around 80–115 °C
  • Reaction Monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS) to avoid over-borylation

The reaction proceeds via oxidative addition of the aryl halide, transmetalation with the diboron reagent, and reductive elimination to form the boronic acid derivative.

Representative Reaction Conditions and Optimization

A study optimizing the Suzuki-Miyaura cross-coupling conditions for similar indole boronic acids provides insights into catalyst and ligand efficiency (adapted for borylation):

Entry Catalyst (mol %) Ligand (mol %) Base (equiv) Solvent System Temp (°C) Time (h) Conversion (%)
1 Pd(OAc)₂ (5%) XPhos (5%) Cs₂CO₃ (3) Toluene:H₂O (4:1) 115 16 93
2 Pd(dba)₂ (2.5%) XantPhos (5%) Cs₂CO₃ (3) Toluene:H₂O (4:1) 115 1 99
3 Pd(PPh₃)₄ (5%) Cs₂CO₃ (3) Toluene:H₂O (4:1) 115 16 66

This table illustrates that Pd catalysts with bulky, electron-rich phosphine ligands such as XPhos or XantPhos achieve high conversion rates in relatively short times, which is essential for efficient boronic acid installation.

Purification and Characterization

  • Purification: Flash chromatography using gradients of ethyl acetate/hexane (20–40%) is effective for isolating the pure boronic acid.
  • Structural Confirmation: Nuclear magnetic resonance spectroscopy (^1H and ^13C NMR) confirms regiochemistry, with characteristic signals for the Boc tert-butyl group (δ 1.3–1.5 ppm) and fluorine substitution patterns.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies molecular ion peaks corresponding to the compound.
  • Purity Assessment: High-performance liquid chromatography (HPLC) with reverse-phase C18 columns ensures purity above 95%.

Summary Table of Preparation Steps

Step Number Stage Reagents/Conditions Key Considerations
1 Fluorination Electrophilic fluorination or halogen exchange on indole Selective substitution at C7 position
2 Boc Protection Di-tert-butyl dicarbonate, DMAP, DCM Protects indole nitrogen to prevent side reactions
3 Boronic Acid Installation Pd catalyst (PdCl₂(dppf), Pd(OAc)₂), B₂Pin₂, base (Cs₂CO₃), toluene/H₂O, 80–115 °C Monitor to avoid over-borylation; optimize catalyst/ligand for yield

Research Findings and Practical Applications

  • The described synthetic route is well-established and widely employed for preparing this compound as an intermediate in medicinal chemistry and organic synthesis.
  • The compound’s boronic acid functionality enables its use in Suzuki-Miyaura cross-coupling reactions to build complex heteroaryl systems.
  • The fluorine substituent at the 7-position influences electronic properties, potentially enhancing biological activity and selectivity in drug design.
  • Optimization of catalysts and ligands can significantly improve reaction efficiency and yield, reducing reaction times and reagent loadings.

Q & A

Q. Methodological Answer :

  • Analytical Techniques :
    • ¹H/¹³C NMR : Confirm regiochemistry (e.g., fluorine at C7, Boc at N1) and boronic acid presence. Look for characteristic Boc tert-butyl signals at δ 1.3-1.5 ppm .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]+ or [M-Boc]+ fragments) .
    • HPLC : Assess purity (>95%) using reverse-phase columns (e.g., C18, acetonitrile/water gradient) .
  • Stability Tests : Store under inert gas (N₂/Ar) at -20°C to prevent boronic acid degradation .

Advanced: What challenges arise in Suzuki-Miyaura cross-coupling reactions with this compound?

Q. Methodological Answer :

  • Steric Hindrance : The bulky Boc group at N1 can reduce coupling efficiency. Mitigate by using electron-rich Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80-100°C) .
  • Fluorine Electronic Effects : The electron-withdrawing fluoro substituent at C7 slows transmetalation. Optimize with polar solvents (e.g., DMF/H₂O) and strong bases (e.g., Cs₂CO₃) .
  • By-Product Formation : Deborylation or Boc cleavage may occur. Monitor via LCMS and quench reactions at 80-90% conversion .

Advanced: How does the 7-fluoro substituent influence reactivity in medicinal chemistry applications?

Q. Methodological Answer :

  • Bioactivity Modulation : Fluorine enhances metabolic stability and binding affinity to hydrophobic pockets (e.g., kinase ATP sites). Test via enzyme inhibition assays (IC₅₀) .
  • Synthetic Versatility : The C7-F group directs electrophilic substitution to C5, enabling regioselective derivatization. Use directed ortho-metalation or C-H activation strategies .
    Case Study : In pyruvate kinase inhibitor synthesis, the 7-F group improved target engagement by 3-fold compared to non-fluorinated analogs .

Basic: What safety precautions are required when handling this compound?

Q. Methodological Answer :

  • Hazards : Acute toxicity (H302, H312), skin/eye irritation (H315, H319). Use PPE (gloves, goggles) and work in a fume hood .
  • First Aid : For skin contact, rinse with water for 15 min; for inhalation, move to fresh air and seek medical attention .
  • Waste Disposal : Neutralize boronic acid residues with pH 7 buffer before disposal in halogenated waste containers .

Advanced: How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

Q. Methodological Answer :

  • Dynamic Effects : Rotameric states of the Boc group may cause signal splitting. Acquire spectra at higher temperatures (e.g., 50°C in DMSO-d₆) to coalesce peaks .
  • 2D NMR : Use HSQC/HMBC to assign overlapping signals (e.g., distinguish C7-F from adjacent protons) .
  • Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*) .

Advanced: What strategies optimize catalytic efficiency in large-scale reactions?

Q. Methodological Answer :

  • Catalyst Loading : Reduce Pd usage to 0.5-1 mol% via microwave-assisted Suzuki reactions (20 min, 120°C) .
  • Solvent Engineering : Use mixed solvents (e.g., THF/H₂O) to improve substrate solubility and reduce side reactions .
  • Flow Chemistry : Implement continuous flow systems for higher reproducibility and yield (e.g., 85% yield at 10 g scale) .

Basic: What are the primary applications of this compound in drug discovery?

Q. Methodological Answer :

  • Kinase Inhibitors : Serve as a core scaffold in ATP-competitive inhibitors (e.g., PKM2, EGFR).
  • PROTACs : Utilize the boronic acid for covalent binding to E3 ligases (e.g., cereblon) .
  • Antiviral Agents : Target viral proteases (e.g., SARS-CoV-2 Mpro) via boronic acid-diol interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl)boronic acid
Reactant of Route 2
(1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl)boronic acid

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